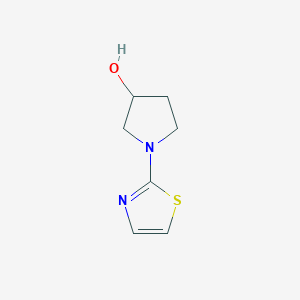

1-(Thiazol-2-yl)pyrrolidin-3-ol

Description

Contextualization of Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of organic synthesis. pnrjournal.comjmchemsci.com Their prevalence in natural products and synthetic drugs underscores their importance. nih.gov The development of novel synthetic methodologies to create and functionalize these scaffolds is a critical area of research, as it expands the accessible chemical space for drug discovery and material science. jmchemsci.comresearchgate.net Multi-component reactions and other innovative synthetic strategies are continuously being developed to efficiently generate complex heterocyclic frameworks. researchgate.net

Significance of Pyrrolidine (B122466) and Thiazole (B1198619) Moieties as Molecular Building Blocks

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous feature in a vast number of natural products and pharmaceuticals. nih.govdntb.gov.ua Its non-planar, three-dimensional structure allows for the exploration of a wider range of chemical space compared to its aromatic counterparts. researchgate.netnih.gov This structural characteristic, along with the presence of stereogenic centers, makes the pyrrolidine moiety a valuable component in the design of molecules with specific biological activities. nih.govnih.gov Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to a molecule's solubility and its ability to interact with biological targets. pharmablock.com

Similarly, the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. globalresearchonline.netresearchgate.net Thiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netwisdomlib.org The versatility of the thiazole ring allows for various substitutions, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

Overview of 1-(Thiazol-2-yl)pyrrolidin-3-ol as a Versatile Small Molecule Scaffold

The compound this compound, with the chemical formula C7H10N2OS, integrates the key structural features of both the pyrrolidine and thiazole rings. bldpharm.com This unique combination results in a versatile scaffold that has garnered attention for its potential in the synthesis of novel derivatives with diverse biological applications. The presence of the hydroxyl group on the pyrrolidine ring and the reactive sites on the thiazole ring provide multiple points for chemical modification, allowing for the creation of a library of related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| CAS Number | 1342562-45-1 |

Note: Data sourced from publicly available chemical databases.

Research Trajectories and Academic Interest in Thiazolyl-Pyrrolidinol Systems

Academic interest in thiazolyl-pyrrolidinol systems is on an upward trajectory, driven by the potential to develop new therapeutic agents. Research efforts are focused on the synthesis of novel derivatives and the evaluation of their biological activities. Studies have explored the synthesis of various substituted 1-(thiazol-2-yl)pyrrolidine derivatives and their potential as antibacterial and cytotoxic agents. biointerfaceresearch.com For instance, combining thiazole and pyrrolidine moieties has been investigated as a strategy to develop new antibacterial compounds. biointerfaceresearch.com Furthermore, derivatives of 1-(thiazol-2-yl)pyrrolidine have been synthesized and evaluated for their potential in treating various diseases, highlighting the broad therapeutic landscape being explored for this class of compounds. nih.govnih.gov The synthesis of related structures, such as 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, further demonstrates the active investigation into the chemical space around this core scaffold. researchgate.net

An in-depth exploration of the synthetic methodologies for the chemical compound this compound reveals a variety of strategic approaches. The synthesis of this molecule, which combines a pyrrolidine ring with a thiazole moiety, involves careful consideration of chemical pathways to construct the core structures and join them efficiently.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKZPWIKHNPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Thiazol 2 Yl Pyrrolidin 3 Ol

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The secondary hydroxyl group at the 3-position of the pyrrolidine (B122466) ring is a primary site for derivatization. Its reactivity is characteristic of a typical secondary alcohol, allowing for a variety of transformations.

Etherification: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis. This involves deprotonation with a suitable base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl and aryl substituents.

Esterification: Esterification of the hydroxyl group is another common transformation, which can be achieved by reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield the corresponding acetate ester. Amino acid ester prodrugs of related thiazolide compounds have been synthesized to improve pharmacokinetic parameters mdpi.com.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(thiazol-2-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, such as those based on chromium (e.g., pyridinium chlorochromate, PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) nih.govlibretexts.org. Molecular iodine has also been shown to mediate the oxidation of α-C-H bonds in pyrrolidines to form N,O-acetals google.com.

Table 1: Examples of Transformations at the Hydroxyl Group

| Transformation | Reagents and Conditions | Product |

|---|

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine and therefore possesses nucleophilic character, making it a key site for functionalization. However, in 1-(thiazol-2-yl)pyrrolidin-3-ol, this nitrogen is part of an enamine-like system due to its connection to the thiazole (B1198619) ring, which can influence its reactivity. Direct N-alkylation or N-acylation might be challenging without disrupting the thiazole-pyrrolidine linkage. More commonly, the derivatization of the pyrrolidine nitrogen occurs during the synthesis of the core scaffold, by reacting a substituted pyrrolidine with a 2-halothiazole.

Should the thiazole ring be attached via a different linkage, the pyrrolidine nitrogen would be a typical secondary amine, readily undergoing reactions such as:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Modifications and Substitutions on the Pyrrolidine Ring System

Introducing substituents directly onto the pyrrolidine ring of a pre-formed this compound is synthetically challenging due to the unactivated C-H bonds. Therefore, modifications to the pyrrolidine ring are typically incorporated through the synthesis of appropriately substituted pyrrolidine precursors. For instance, using a substituted pyrrolidin-3-ol in the initial coupling with a 2-halothiazole would lead to derivatives with substitution at various positions on the pyrrolidine ring.

Recent synthetic methodologies have explored the functionalization of preformed pyrrolidine rings. For instance, multicomponent reactions can be employed to construct highly substituted pyrrolidine scaffolds which can then be further elaborated whiterose.ac.uk.

Elaboration of the Thiazole Ring through Cross-Coupling Reactions and Other Methodologies

The thiazole ring offers several positions for further functionalization, most notably through the introduction of substituents at the C4 and C5 positions. A common strategy involves starting with a halogenated thiazole precursor, which can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: If a bromo- or iodo-substituted thiazole is used in the synthesis of the initial scaffold, the halogen can be replaced with a variety of aryl or vinyl groups using a palladium catalyst and a boronic acid derivative. This reaction is a powerful tool for creating carbon-carbon bonds and expanding the molecular diversity of the compound.

Heck Reaction: Similar to the Suzuki coupling, a halogenated thiazole can undergo a Heck reaction with an alkene in the presence of a palladium catalyst to introduce a vinyl substituent.

Other Methodologies: The thiazole ring can also be functionalized through other reactions such as nitration, sulfonation, and formylation, although the regioselectivity of these reactions will be influenced by the existing substituents. The synthesis of various substituted 2-aminothiazoles provides a toolbox of precursors for building diverse this compound derivatives nih.govresearchgate.net.

Table 2: Examples of Thiazole Ring Elaboration

| Reaction | Starting Material | Reagents and Conditions | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-(5-Bromo-thiazol-2-yl)pyrrolidin-3-ol | R-B(OH)2, Pd catalyst, base | Aryl or vinyl group at C5 |

| Heck Reaction | 1-(5-Bromo-thiazol-2-yl)pyrrolidin-3-ol | Alkene, Pd catalyst, base | Vinyl group at C5 |

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple reactive sites in this compound (the hydroxyl group, the pyrrolidine nitrogen, and the thiazole ring) necessitates careful consideration of chemo- and regioselectivity during derivatization.

Chemoselectivity: The relative reactivity of the functional groups will dictate the outcome of a reaction. For example, under basic conditions for a Williamson ether synthesis, the hydroxyl group is more acidic than the C-H bonds of the pyrrolidine and thiazole rings, leading to selective O-alkylation. Acylation reactions will typically occur at the more nucleophilic site, which is often the hydroxyl group. Protecting group strategies may be necessary to achieve derivatization at a less reactive site in the presence of a more reactive one.

Regioselectivity: In reactions involving the thiazole ring, the position of substitution is a key consideration. Electrophilic aromatic substitution on the thiazole ring is generally directed to the C5 position, unless it is already substituted. In cross-coupling reactions, the position of the leaving group (e.g., a halogen) on the thiazole ring will determine the site of new bond formation.

Enantioselective Derivatization Approaches

Since the 3-position of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Enantioselective derivatization is crucial for preparing stereochemically pure compounds, which is often a requirement for biologically active molecules.

Kinetic Resolution: A racemic mixture of this compound can be resolved through enzymatic kinetic resolution. This involves using an enzyme that selectively catalyzes a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the derivatized enantiomer nih.govmdpi.com.

Asymmetric Synthesis: A more direct approach is to synthesize the desired enantiomer from a chiral starting material. For example, starting with an enantiomerically pure pyrrolidin-3-ol would lead to the corresponding enantiomerically pure this compound. Stereoselective methods for the synthesis of pyrrolidine derivatives are well-established, often starting from proline or other chiral precursors whiterose.ac.uknih.gov.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(Thiazol-2-yl)pyrrolidin-3-one |

| 3-Methoxy-1-(thiazol-2-yl)pyrrolidine |

| 1-(Thiazol-2-yl)pyrrolidin-3-yl acetate |

| 1-(5-Bromo-thiazol-2-yl)pyrrolidin-3-ol |

| Proline |

| Pyridinium chlorochromate (PCC) |

| Sodium hydride |

| Acetyl chloride |

| Triethylamine |

| Oxalyl chloride |

| Dimethyl sulfoxide (DMSO) |

| 2-Halothiazole |

| Boronic acid |

1 Thiazol 2 Yl Pyrrolidin 3 Ol As a Molecular Scaffold in Advanced Organic Synthesis

Design Principles for Scaffold-Based Molecular Diversity

The utility of 1-(Thiazol-2-yl)pyrrolidin-3-ol as a molecular scaffold is rooted in its inherent structural and chemical properties. The design principles for leveraging this scaffold to achieve molecular diversity involve the strategic functionalization of its core structure. The pyrrolidine (B122466) ring, with its hydroxyl group and secondary amine, offers multiple points for modification, allowing for the introduction of a wide array of substituents. nih.gov This facilitates the exploration of three-dimensional chemical space, a crucial aspect in the design of novel bioactive compounds. nih.gov

The thiazole (B1198619) ring, a common feature in many biologically active natural products and synthetic drugs, further enhances the scaffold's potential. researchgate.netnih.gov Its presence provides opportunities for various chemical transformations, including substitution reactions that can introduce further diversity. nih.gov The combination of the thiazole and pyrrolidinol rings creates a rigid and conformationally constrained framework, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The ability to generate a large number of structurally distinct molecules from a common core is a key principle of scaffold-based diversity. nih.gov

Applications in Medicinal Chemistry: Scaffold Design for Novel Chemical Entities

The this compound scaffold is a valuable starting point for the design of new chemical entities (NCEs) in medicinal chemistry. Its constituent parts, the thiazole and pyrrolidine rings, are independently recognized as important pharmacophores found in numerous approved drugs. mdpi.commdpi.com

Utility in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

In the context of fragment-based drug discovery (FBDD), the this compound scaffold can be considered a "fragment" of a larger, potentially active molecule. nih.gov FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds. The thiazole moiety itself is a frequent hit in fragment screening campaigns. nih.gov

Scaffold hopping, a strategy used to identify novel molecular frameworks with similar biological activity to known active compounds, can also effectively utilize this scaffold. By replacing a known active core with the this compound framework, chemists can explore new intellectual property space and potentially discover compounds with improved properties. nih.gov

Generation of Compound Libraries Based on the this compound Scaffold

The amenability of the this compound scaffold to chemical modification makes it an ideal candidate for the generation of compound libraries. nih.gov These libraries, containing a multitude of related but structurally distinct compounds, are essential tools in high-throughput screening (HTS) campaigns aimed at identifying new drug leads. nih.gov

The synthesis of such libraries can be achieved through various methods, including parallel synthesis and combinatorial chemistry. nih.govresearchgate.net For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized and screened for anticonvulsant activity. nih.gov Similarly, a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were prepared and evaluated for their antibacterial properties. nih.gov These examples highlight the potential for creating diverse compound collections based on this versatile scaffold.

Role in the Synthesis of Complex Natural Product Analogs

Natural products have historically been a rich source of inspiration for drug discovery. The this compound scaffold can be employed in the synthesis of analogs of complex natural products. By incorporating this scaffold into the structure of a natural product, chemists can create novel compounds that may retain or even exceed the biological activity of the parent molecule while potentially possessing improved pharmacokinetic properties.

The synthesis of such analogs often involves multi-step reaction sequences. For example, the thiazole ring can be constructed using methods like the Hantzsch thiazole synthesis. nih.govmdpi.com The pyrrolidine ring can be formed through various cyclization reactions, including 1,3-dipolar cycloadditions. nih.gov The combination of these and other synthetic strategies allows for the construction of intricate molecular architectures based on the this compound core.

Potential Applications in Materials Science and Functional Molecule Construction

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise in the field of materials science. The unique electronic and structural properties of the thiazole ring, combined with the functional versatility of the pyrrolidine moiety, make this scaffold an attractive building block for the construction of functional molecules and materials.

For example, the thiazole ring is known to exhibit interesting photophysical properties, and its incorporation into larger molecular systems could lead to the development of novel organic light-emitting diodes (OLEDs) or other optoelectronic devices. The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of its properties, enabling the design of materials with specific desired characteristics. The principles of molecular self-assembly could also be applied to create ordered structures and functional materials from derivatives of this scaffold.

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Pyrrolidin 3 Ol

Conformational Analysis and Energy Landscape Studies

The conformational flexibility of 1-(Thiazol-2-yl)pyrrolidin-3-ol is primarily dictated by the non-planar nature of the pyrrolidine (B122466) ring and the rotational freedom around the C-N bond connecting the two heterocyclic systems. The pyrrolidine ring typically adopts a puckered conformation, most commonly an envelope or a twist (half-chair) form, to alleviate torsional strain. nih.gov Computational studies on substituted pyrrolidines suggest that the energetic barrier between these conformers is relatively low, allowing for a dynamic equilibrium between multiple conformations in solution. researchgate.net

The orientation of the bulky thiazole (B1198619) group and the hydroxyl substituent on the pyrrolidine ring significantly influences the conformational preference. Steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or sulfur atoms of the thiazole ring can stabilize certain conformations over others. A comprehensive conformational analysis, employing molecular mechanics or quantum chemical methods, would be necessary to map the potential energy surface and identify the global and local energy minima. nih.govnih.govbyu.edu

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C2-N-Cα) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 2.10 |

This table presents hypothetical data to illustrate the concept of a conformational energy landscape.

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of this compound. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the molecule's reactivity. aimspress.com In thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the π-system of the ring. irjweb.comnih.gov The presence of the pyrrolidine ring and the hydroxyl group can modulate the energies and distributions of these frontier orbitals.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netntu.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity profile. nih.gov

Table 2: Calculated Electronic Properties of a Model Thiazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (μ) | -3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

This table shows representative data from DFT calculations on a related thiazole compound to exemplify the outputs of such analyses.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict the spectroscopic properties of this compound, aiding in its characterization. The vibrational frequencies in the infrared (IR) spectrum can be calculated using DFT methods. researchgate.net Characteristic peaks for the thiazole ring would be expected, including C=N and C-S stretching vibrations. nist.gov The pyrrolidine ring would exhibit C-N and C-C stretching and bending modes, while the hydroxyl group would show a characteristic O-H stretching frequency.

The nuclear magnetic resonance (NMR) chemical shifts, particularly for ¹H and ¹³C, can also be predicted with a reasonable degree of accuracy using computational models. nih.govmdpi.com The chemical shifts of the protons and carbons on both the thiazole and pyrrolidine rings are sensitive to the electronic environment and the molecule's conformation. researchgate.net Comparing the predicted spectra with experimental data can help to confirm the structure and elucidate the predominant conformation in solution.

Table 3: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Conformer

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole H-4 | 7.2 |

| Thiazole H-5 | 6.8 |

| Pyrrolidine H-3 (CH-OH) | 4.5 |

| Pyrrolidine CH₂ | 2.0 - 3.5 |

| OH | 3.0 |

This table provides illustrative, predicted ¹H NMR chemical shifts.

Molecular Modeling of Scaffold-Ligand Interactions in Theoretical Design

The this compound scaffold possesses features that make it an attractive component in the theoretical design of molecules intended to interact with larger macromolecular structures. The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor via the nitrogen atom), π-π stacking, and hydrophobic interactions. nih.govbohrium.comnih.govsemanticscholar.org The pyrrolidine ring provides a three-dimensional structure that can orient substituents in specific vectors to probe binding pockets. nih.govnih.gov

The hydroxyl group on the pyrrolidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor. Molecular docking simulations can be used to explore the potential binding modes of this scaffold within a given binding site, helping to understand the key interactions that contribute to binding affinity. researchgate.netnih.gov Pharmacophore modeling can also utilize this core structure to define the spatial arrangement of chemical features necessary for interaction.

De Novo Design Approaches Utilizing the this compound Core

In de novo drug design, computational algorithms are used to construct novel molecules with desired properties. The this compound core can serve as a valuable fragment or building block in such approaches. mdpi.com Its defined three-dimensional structure and versatile interaction capabilities make it a suitable starting point for growing a molecule within a target's active site. youtube.com

Fragment-based design strategies can link this core with other small molecules to create larger, more complex structures with potentially higher affinity and specificity. nih.gov The synthetic accessibility of derivatives of this scaffold further enhances its utility in computational design, as the computationally designed molecules have a higher likelihood of being synthetically feasible. biointerfaceresearch.com

Future Research Directions and Emerging Opportunities for 1 Thiazol 2 Yl Pyrrolidin 3 Ol

Exploration of Unconventional Synthetic Pathways

The synthesis of substituted pyrrolidines, a core component of the target molecule, presents an ongoing challenge in organic chemistry, particularly concerning stereocontrol. aalto.fi Future research will likely move beyond traditional multi-step sequences to explore more efficient and novel synthetic routes.

One promising area is the development of novel cyclization reactions. For instance, palladium-catalyzed allylative 5-endo-trig cyclizations have been studied for creating substituted pyrrolidinones, and adapting such methodologies could provide new pathways to the pyrrolidin-3-ol core. aalto.fi Another approach involves exploring unique reactions like the CSIC (chlorosulfonyl isocyanate) reaction to construct complex substituted pyrrolidine-based fused ring systems, which could inspire new strategies. researchgate.net

Furthermore, the use of chiral-pool starting materials, such as natural amino acids, continues to be a valuable strategy for efficiently producing enantiomerically pure pyrrolidine (B122466) derivatives. aalto.fi The development of highly selective alkylation procedures, even if initially developed for other classes of molecules like ribonucleosides, can provide inspiration for new methods to avoid hazardous reagents and improve efficiency in synthesizing complex building blocks. nih.gov The goal is to establish synthetic pathways that are not only novel but also more efficient and amenable to scale-up and diversification.

Development of Advanced Catalytic Methods for Derivatization

Once the core 1-(thiazol-2-yl)pyrrolidin-3-ol structure is synthesized, its derivatization is key to exploring structure-activity relationships (SAR). Advanced catalytic methods offer precise tools for this functionalization. Transition metal-catalyzed C-H bond activation has emerged as a powerful strategy for directly modifying heterocyclic compounds, bypassing the need for pre-functionalized substrates. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are particularly well-developed for the functionalization of heteroaromatics and would be highly applicable for modifying the thiazole (B1198619) ring. nih.gov Techniques such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are essential tools for attaching a wide variety of substituents. numberanalytics.com Additionally, gold and iridium catalysis are expanding the toolkit for C-H functionalization and other complex transformations under mild conditions. nih.govacs.org

Integration into High-Throughput Synthesis and Automated Platforms

The rapid synthesis and evaluation of compound libraries are central to modern drug discovery. Integrating the synthesis of this compound derivatives into automated platforms is a significant emerging opportunity. Automated synthesis systems, which can range from automated synthesizers using pre-filled reagent cartridges to sophisticated robotic platforms, can dramatically increase the speed and efficiency of chemical production. sigmaaldrich.comoxfordglobal.comrsc.org

These platforms are particularly well-suited for creating "on-demand libraries" where virtual screening hits can be rapidly synthesized for biological testing. nih.gov An automated system could perform iterative reactions, such as couplings and functionalizations, on the this compound core to generate hundreds or thousands of derivatives with minimal manual intervention. nih.govastellas.com This approach streamlines the Design-Make-Test-Analyze (DMTA) cycle in drug discovery. astellas.com

By combining automated synthesis with high-throughput screening (HTS) technologies, researchers can quickly identify promising compounds for further development. oxfordglobal.com This integration allows scientists to focus on the more creative aspects of drug design while machines handle the repetitive synthetic work, ultimately accelerating the pace of discovery. oxfordglobal.comrsc.org

Investigation of its Role in New Areas of Chemical Space Exploration

The this compound scaffold is a valuable starting point for exploring new areas of chemical space. The thiazole ring is a well-established pharmacophore found in numerous natural products and approved drugs, known for a wide range of biological activities. nih.govresearchgate.netjetir.org The pyrrolidine ring is also a common motif in biologically active compounds. biointerfaceresearch.com Combining these two heterocycles creates a unique three-dimensional structure that is ripe for exploration.

By leveraging unconventional synthetic pathways (6.1) and advanced catalytic derivatization methods (6.2) on automated platforms (6.3), chemists can systematically explore the chemical space around this scaffold. The goal is to generate novel molecules with unique physicochemical and pharmacological profiles that are distinct from existing compound classes. nih.gov This exploration is not limited to drug discovery; new derivatives could also find applications in materials science or as chemical probes to study biological processes. The synthesis of diverse libraries, including di- and trithiazole derivatives, has shown promise in identifying compounds with potent biological activity, highlighting the potential rewards of such exploratory efforts. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for 1-(Thiazol-2-yl)pyrrolidin-3-ol, and what are the key stereochemical considerations?

Answer: The synthesis typically involves coupling thiazole derivatives with pyrrolidine precursors. A retrosynthetic approach using AI-driven tools (e.g., Template_relevance models) suggests feasible routes via nucleophilic substitution or cross-coupling reactions . For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates to form thioureas, which cyclize under acidic conditions to yield thiazole-pyrrolidine hybrids . Stereochemical control at the pyrrolidine C3 hydroxyl group is critical; chiral resolution or asymmetric catalysis may be required to achieve enantiopure products. Reaction conditions (solvent polarity, temperature) significantly influence diastereoselectivity, as observed in similar heterocyclic systems .

Q. Q2. How is the purity and structural integrity of this compound validated post-synthesis?

Answer: Validation involves:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).

- Spectroscopy : H/C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for hydroxyl group orientation) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .

- Functional Assays : Testing solubility in polar solvents (e.g., DMSO, water) to ensure consistency with predicted physicochemical properties .

Advanced Research Questions

Q. Q3. How do computational methods like density functional theory (DFT) contribute to understanding the electronic properties of this compound?

Answer: DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, such as the thiazole nitrogen or pyrrolidine hydroxyl group, which are critical for ligand-protein interactions . Correlation-energy formulas (e.g., Colle-Salvetti) refine van der Waals interactions in molecular docking studies. Validation against experimental UV-Vis or IR spectra ensures accuracy .

Q. Q4. What role does ring puckering play in the compound’s conformational flexibility and reactivity?

Q. Q5. How are structure-activity relationships (SARs) explored for derivatives of this compound in biological studies?

Answer: SAR studies systematically modify substituents on the thiazole or pyrrolidine rings. For example:

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -CN, -NO) enhances electrophilicity, affecting enzyme inhibition .

- Pyrrolidine substitutions : Methylation at C2 reduces steric hindrance, improving binding to hydrophobic pockets (e.g., in antifungal targets) .

- Hydroxyl group derivatization : Acetylation or sulfonation alters solubility and membrane permeability .

Biological assays (e.g., IC measurements) correlate structural changes with activity, supported by molecular docking (AutoDock Vina) and QSAR models .

Q. Q6. What challenges exist in crystallographic analysis of this compound, and how are they addressed?

Answer: Challenges include:

- Crystal twinning : Common in flexible heterocycles; addressed using SHELXD for structure solution and TWINLAW for refinement .

- Disorder in the thiazole ring : Mitigated by low-temperature (100 K) data collection and anisotropic displacement parameter (ADP) restraints .

- Weak diffraction : Solved via synchrotron radiation or micro-crystallography techniques. SHELXL refines hydrogen atom positions using riding models .

Q. Q7. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) .

- Solubility differences : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1% v/v) .

- Metabolic instability : Perform stability assays in liver microsomes to identify labile moieties (e.g., ester groups) .

Meta-analyses combining enzymatic, cellular, and in vivo data clarify mechanisms. For example, urea derivatives show divergent IC values due to varying electron densities at the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.